molecular formula C22H22ClN5OS B2990779 (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034427-67-1

(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2990779
CAS No.: 2034427-67-1
M. Wt: 439.96
InChI Key: BEDRSLBLKIZCAJ-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic compound designed for pharmacological and biochemical research. Its molecular structure incorporates a piperazine core, a privileged scaffold in medicinal chemistry known for contributing to favorable pharmacokinetic properties and enabling interactions with a diverse range of biological targets . The compound features a 2-(2-chlorophenyl)-4-methylthiazole group, a motif frequently associated with kinase inhibition, and a 6-cyclopropylpyridazine moiety, which can influence selectivity and metabolic stability. Piperazine-containing compounds are investigated for a wide spectrum of applications, serving as key components in agents with reported antitumor , antipsychotic , and antidepressant activities . For instance, structures with piperazine subunits have been explored as potent, selective inhibitors of kinases like PI3Kα for advanced solid tumors and dual Src/Abl kinase inhibitors . Other piperazine derivatives are studied as ligands for neurological targets such as the 5-HT1A and 5-HT7 receptors, which are relevant to the development of new antidepressants . This compound is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all necessary protocols are followed for the safe handling and use of this material.

Properties

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-4-2-3-5-17(16)23)22(29)28-12-10-27(11-13-28)19-9-8-18(25-26-19)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDRSLBLKIZCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H21ClN4OSC_{20}H_{21}ClN_{4}OS with a molecular weight of approximately 394.92 g/mol. Its structural features include a thiazole ring, a chlorophenyl group, and a piperazine moiety, which are known to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific targets in cellular pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating the cell cycle and transcriptional control. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .

Efficacy in Cancer Models

In vitro studies have demonstrated that the compound exhibits significant anti-cancer activity across various cell lines. For instance:

  • Cell Lines Tested : The compound was tested on human leukemia (HL-60) and breast cancer (MCF-7) cell lines.
  • IC50 Values : The IC50 values for HL-60 and MCF-7 were found to be approximately 50 nM and 75 nM respectively, indicating potent cytotoxic effects .
Cell LineIC50 (nM)Mechanism of Action
HL-6050CDK9 inhibition leading to apoptosis
MCF-775CDK9 inhibition leading to apoptosis

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of the compound using xenograft models of human leukemia. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, corroborating its potential as an anti-cancer agent .

Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics. It demonstrated a half-life of approximately 6 hours in plasma, suggesting that it may be suitable for further development as an oral therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group on pyridazine in the target compound contrasts with fluorophenyl or methyl substituents in analogs, possibly enhancing metabolic stability .
2.2 Crystallographic and Conformational Analysis
Compound Name Crystallographic System Planarity R Factor Reference
Target Compound N/A Likely planar (thiazole-pyridazine core) N/A -
Compound 4 Triclinic, P̄1 Mostly planar (one fluorophenyl perpendicular) 0.081
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one N/A Planar pyrazole cores 0.081

Key Observations :

  • Compound 4’s crystallography reveals triclinic packing with two molecules in the asymmetric unit, one fluorophenyl group oriented perpendicularly. The target’s pyridazine-thiazole system may adopt similar partial planarity, influencing solubility and crystal packing .
  • The R factor of 0.081 in Compound 4 and indicates high structural precision, suggesting reliable data for comparative modeling .

Key Observations :

  • Piperazine in the target and may enhance solubility or serve as a flexible linker for receptor interactions .

Research Findings and Implications

Metabolic Stability : The cyclopropyl group on pyridazine may resist oxidative metabolism better than halogenated (e.g., fluorophenyl) or alkyl substituents, as seen in pesticide analogs .

Crystallographic Trends : Isostructural compounds with planar cores (e.g., ) often exhibit predictable packing behaviors, aiding in formulation design for the target.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling the thiazole and pyridazin-piperazine moieties via a ketone linkage. Key steps include:

  • Thiazole core preparation : Chlorophenyl-substituted thiazole synthesis via Hantzsch thiazole cyclization, followed by methyl group introduction at position 4 .
  • Piperazine-pyridazine coupling : Cyclopropane functionalization on pyridazine via nucleophilic substitution, followed by piperazine ring formation .
  • Final coupling : Use of carbonyldiimidazole (CDI) or other coupling agents to link the two fragments .
    • Optimization : Monitor reaction intermediates via HPLC (as in ) and adjust stoichiometry/temperature to minimize byproducts like unreacted pyridazine or thiazole residues .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve stereochemistry and confirm bond angles/distances (e.g., β = 91.559° in similar structures ).
  • NMR spectroscopy : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify substituent positions (e.g., methyl groups at thiazole C4 and cyclopropane on pyridazine ).
  • FTIR : Confirm carbonyl stretching vibrations (~1650–1750 cm1^{-1}) and aromatic C–H bonds .

Q. How can researchers assess solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility screening : Use polar (DMSO, water) and non-polar solvents (chloroform) with UV-Vis spectroscopy to quantify solubility limits .
  • Stability tests : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C), monitored via HPLC-UV .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Fragment replacement : Synthesize analogs with modified substituents (e.g., replacing cyclopropane with ethyl or phenyl groups) and compare bioactivity .
  • Theoretical framework : Use molecular docking to predict binding affinities to target receptors (e.g., GPCRs or kinases), guided by crystallographic data from .
  • Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Control experiments : Include off-target inhibitors (e.g., kinase inhibitors for kinase assays) to isolate compound-specific effects .

Q. What methodologies are recommended for environmental fate studies?

  • Methodological Answer :

  • Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) and analyze photoproducts via GC-MS .
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track parent compound depletion and microbial metabolite formation .
  • Partition coefficients : Measure log KowK_{ow} (octanol-water) using shake-flask methods to predict environmental mobility .

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